Dibenz[a,j]acridine
Dibenz[a,j]acridine
Dibenz[a,j]acridine is a yellowish aromatic hydrocarbon consisting of five fused rings formed by the incomplete burning of organic matter. Dibenz[a,j]acridine is primarily found in gasoline exhaust, petroleum refinery incinerator emissions, coal combustion emissions, cigarette smoke and coal tar pitch. This substance is used only for research purposes. Dibenz[a,j]acridine is reasonably anticipated to be a human carcinogen. (NCI05)
Dibenz[a,j]acridine is an organonitrogen heterocyclic compound and a polycyclic heteroarene.
Dibenz(a,j)acridine appears as yellow crystals.
Dibenz[a,j]acridine is an organonitrogen heterocyclic compound and a polycyclic heteroarene.
Dibenz(a,j)acridine appears as yellow crystals.
Brand Name:
Vulcanchem
CAS No.:
224-42-0
VCID:
VC20772352
InChI:
InChI=1S/C21H13N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-13H
SMILES:
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C=C4
Molecular Formula:
C21H13N
Molecular Weight:
279.3 g/mol
Dibenz[a,j]acridine
CAS No.: 224-42-0
Cat. No.: VC20772352
Molecular Formula: C21H13N
Molecular Weight: 279.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dibenz[a,j]acridine is a yellowish aromatic hydrocarbon consisting of five fused rings formed by the incomplete burning of organic matter. Dibenz[a,j]acridine is primarily found in gasoline exhaust, petroleum refinery incinerator emissions, coal combustion emissions, cigarette smoke and coal tar pitch. This substance is used only for research purposes. Dibenz[a,j]acridine is reasonably anticipated to be a human carcinogen. (NCI05) Dibenz[a,j]acridine is an organonitrogen heterocyclic compound and a polycyclic heteroarene. Dibenz(a,j)acridine appears as yellow crystals. |
|---|---|
| CAS No. | 224-42-0 |
| Molecular Formula | C21H13N |
| Molecular Weight | 279.3 g/mol |
| IUPAC Name | 13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
| Standard InChI | InChI=1S/C21H13N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-13H |
| Standard InChI Key | ANUCHZVCBDOPOX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C=C4 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C=C4 |
| Colorform | YELLOW NEEDLES OR PRISMS |
| Melting Point | 216.0 °C 216 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator